Aspidinol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aspidinol can be synthesized through the extraction of Dryopteris fragrans (L.) Schott. The extraction process involves the use of solvents such as ethanol, ether, chloroform, and acetone . The compound is typically obtained as needle-like or prismatic crystals with a melting point of 156-161°C .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the rhizomes of Dryopteris fragrans. The plant material is dried and ground, followed by solvent extraction. The extract is then purified through crystallization to obtain pure this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aspidinol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren oder basischen Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Alkohole oder Kohlenwasserstoffe erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Aspidinol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine antibakteriellen Wirkungen hauptsächlich durch Hemmung der Bildung von Ribosomen in Bakterienzellen aus . Diese Hemmung stört die Proteinsynthese, was zum Absterben der Bakterienzellen führt. Zusätzlich beeinflusst this compound die Aminosäurensynthese und reduziert die Produktion von Virulenzfaktoren, was seine antibakterielle Aktivität weiter verstärkt .

Wirkmechanismus

Aspidinol is part of a group of phloroglucinol derivatives, including aspidin BB, aspidin PB, and dryofragin . These compounds share similar structures and biological activities but differ in their specific chemical properties and mechanisms of action. Aspidin BB, for example, has been shown to disrupt bacterial membranes and cause DNA damage . This compound’s unique ability to inhibit ribosome formation sets it apart from other similar compounds .

Vergleich Mit ähnlichen Verbindungen

Aspidinol gehört zu einer Gruppe von Phloroglucinolderivaten, darunter Aspidin BB, Aspidin PB und Dryofragin . Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen chemischen Eigenschaften und Wirkmechanismen. Aspidin BB beispielsweise wurde gezeigt, dass es bakterielle Membranen stört und DNA-Schäden verursacht . Die einzigartige Fähigkeit von this compound, die Ribosomenbildung zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .

Ähnliche Verbindungen:

- Aspidin BB

- Aspidin PB

- Dryofragin

Die einzigartigen Eigenschaften und die breite Palette von Anwendungen von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie.

Biologische Aktivität

Aspidinol, a compound derived from the fern Dryopteris fragrans, has garnered attention for its diverse biological activities, particularly in the realms of antibacterial and anti-inflammatory effects. This article synthesizes current research findings on this compound's biological activity, including case studies and detailed data.

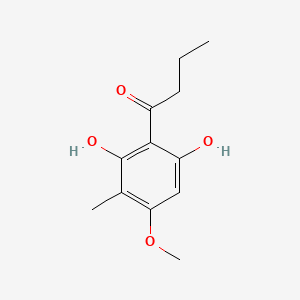

This compound is classified chemically as C12H16O4, with a molecular structure that contributes to its bioactivity. The compound is part of a group of natural products known for their therapeutic potential.

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of this compound was found to be 2 μg/mL, which is comparable to that of vancomycin, a standard treatment for MRSA infections .

The mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of Ribosome Formation : RNA sequencing (RNA-seq) analyses indicated that this compound disrupts ribosomal formation in S. aureus, leading to bacterial cell death.

- Biofilm Disruption : While this compound reduced biofilm mass by approximately 30% at concentrations corresponding to 128-fold MIC, it was less effective than linezolid and vancomycin in this regard .

In Vivo Studies

In animal models, this compound demonstrated protective effects against lethal septicemia. Mice treated with this compound at a dose of 50 mg/kg showed significant survival rates compared to untreated controls. Furthermore, both this compound and vancomycin were effective in reducing bacterial loads in organs such as the spleen and liver .

Anti-Inflammatory Activity

Research has also explored the anti-inflammatory properties of this compound. A study isolated several compounds from Athyrium yokoscense, including this compound, which were tested for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells. This compound showed a concentration-dependent inhibition of NO production with an IC50 value of 30 µM, indicating its potential use in treating neuroinflammatory conditions .

Case Studies

-

Anti-MRSA Efficacy :

- Study Design : Mice were infected with MRSA and treated with either this compound or vancomycin.

- Results : Both treatments significantly reduced mortality rates and bacterial loads in infected tissues.

- : this compound is a promising candidate for systemic MRSA infection treatment due to its potent antibacterial properties .

- Neuroinflammatory Effects :

Comparative Data Table

Eigenschaften

IUPAC Name |

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRJTYFSORWKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966225 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-40-4 | |

| Record name | Aspidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.